6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-2-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-4-3-5-10(16)7-9/h2-5,7,13H,1,6,8H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXODCXMWXZYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, modifications of the substituent groups on the pyrrolo[3,4-d]pyrimidine scaffold have shown enhanced binding affinities to cancer-related proteins, suggesting potential as anticancer agents .
Antimicrobial Properties
Pyrrolo[3,4-d]pyrimidines have demonstrated antimicrobial activity against various pathogens. The presence of fluorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against bacteria and fungi .
Anti-inflammatory Effects
Studies have pointed to anti-inflammatory properties associated with pyrrolo[3,4-d]pyrimidine derivatives. These compounds may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes .
Neuroprotective Effects
There is emerging evidence that compounds similar to 6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit neuroprotective effects in models of neurodegenerative diseases. This activity is likely mediated through modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The mechanism of action often involves enzyme inhibition or receptor modulation:
-
Synthesis Steps :
- Formation of the pyrrole ring.
- Introduction of the allyl group.
- Fluorination at the phenyl position.
- Final cyclization to form the pyrimidine structure.
-
Mechanism :
- The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Structural modifications can enhance binding affinity and specificity towards target proteins.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- A study published in Bull. Chem. Soc. Ethiop. highlighted the synthesis and biological evaluation of various pyrrolo[3,4-d]pyrimidine derivatives showing promising anticancer activities .
- Research in Medicinal Chemistry focused on the structure-activity relationship (SAR) analysis of similar compounds which revealed that specific substitutions could significantly improve biological activity .
Mechanism of Action
The mechanism by which 6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in anticancer applications, it may inhibit the activity of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
6-ethyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
6-propyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
6-butyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Uniqueness: 6-Allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique allyl group, which can impart different chemical and biological properties compared to its alkyl counterparts. This structural difference can influence its reactivity and interaction with biological targets.
Biological Activity
6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 878123-85-4) is a compound of interest in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.29 g/mol. The structure features a pyrrolo-pyrimidine core that is modified with an allyl and a fluorophenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.29 g/mol |
| CAS Number | 878123-85-4 |
Antiproliferative Effects
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on pyrimidine derivatives have shown that modifications at specific positions enhance their cytotoxicity against leukemia and solid tumors .
In particular, the introduction of an aryl group at positions 4 and 6 has been linked to improved interactions with target proteins involved in cell proliferation pathways. This modification can facilitate hydrogen bonding with nucleic acids and proteins, potentially leading to apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Tyrosine Kinases : Compounds in this class have been reported to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . This dual inhibition can disrupt signaling pathways critical for tumor growth and angiogenesis.
- Induction of Apoptosis : Studies indicate that certain derivatives can alter the Bax/Bcl2 ratio in treated cells, promoting apoptosis through mitochondrial pathways .
- Lipophilicity and Membrane Penetration : The lipophilicity of these compounds influences their ability to penetrate cell membranes effectively. Variations in substituents at key positions can modify lipophilicity and thus impact biological efficacy .
Case Studies
A recent study synthesized various derivatives of pyrrolo-pyrimidines and tested their cytotoxicity against several human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency compared to standard treatments. For example:
- Compound A : EC50 = 130 μM against MT-4 cells.
- Compound B : EC50 = 161 μM against breast cancer cells.
These findings suggest that structural modifications significantly impact the biological activity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
